molecular formula C16H14N2O2 B11437835 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione

Cat. No.: B11437835
M. Wt: 266.29 g/mol
InChI Key: KUFAHLFPNRUDPL-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1H-quinazoline-2,4-dione is a synthetic quinazoline-2,4-dione derivative of significant interest in medicinal chemistry research. The quinazolinone scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of biological activities . This compound is intended for research applications only. Quinazolinone and quinazoline-dione derivatives are extensively investigated for their antimicrobial potential. Structure-Activity Relationship (SAR) studies indicate that substitutions on the phenyl ring at the 3-position of the quinazolinone core can significantly influence biological activity . Related derivatives have demonstrated potent effects against Gram-positive bacterial strains, and the presence of halogen atoms or specific heterocyclic moieties can further enhance this activity . Furthermore, recent studies design quinazoline-2,4(1H,3H)-dione derivatives to act as fluoroquinolone-like inhibitors, targeting bacterial gyrase and DNA topoisomerase IV enzymes, which are critical for bacterial DNA replication . This mechanism presents a promising strategy to combat growing bacterial resistance to existing antibiotics . Beyond antimicrobial applications, this chemical class also shows considerable promise in oncology research. Quinazolinone derivatives can function as multi-target agents, with demonstrated mechanisms including apoptosis induction, cell cycle disruption, and inhibition of key enzymes like dihydrofolate reductase, topoisomerase, and various protein kinases such as tyrosine kinase . The specific substitution pattern on the quinazoline core is critical for optimizing cytotoxic activity and selectivity against various cancer cell lines . Researchers can utilize 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione as a key intermediate or precursor for developing novel therapeutic agents in these areas.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-11(2)14(9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

KUFAHLFPNRUDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : 2-Aminobenzoic acid (or substituted analogs) and 2,5-dimethylphenyl isocyanate.

  • Solvent System : Ethyl acetate or dichloromethane under reflux (65–70°C).

  • Catalyst : Concentrated sulfuric acid facilitates cyclization post urea formation.

  • Yield : Up to 89% purity when using stoichiometric acid and controlled temperature.

Example Protocol :

  • Dissolve 2-amino-5-methylbenzoic acid (1 mmol) in ethyl acetate at 50°C.

  • Add 2,5-dimethylphenyl isocyanate (1.1 mmol) dropwise, maintaining reflux for 2 hours.

  • Introduce concentrated H₂SO₄ (1.5 equiv) and stir at 70°C for 4.5 hours.

  • Isolate via filtration and wash with cold solvent to obtain the product.

Table 1: Optimization of Urea Cyclization

ParameterConditionYield (%)Purity (%)Source
SolventEthyl acetate8999
Temperature70°C8598
Acid CatalystH₂SO₄9099
Alternative AcidHCl (conc.)7895

Metal-Free DMAP-Catalyzed One-Pot Synthesis

Recent advancements include DMAP (4-dimethylaminopyridine)-catalyzed one-pot methods, which eliminate metal residues and simplify purification.

Methodology

  • Reactants : Substituted anthranilic acid and di-tert-butyl dicarbonate ((Boc)₂O).

  • Catalyst : DMAP (0.1 equiv) in acetonitrile under microwave irradiation.

  • Advantages : Rapid reaction times (30 minutes) and high functional group tolerance.

Adaptation for 2,5-Dimethylphenyl :

  • Replace standard anthranilic acid with 2-amino-5-methylbenzoic acid.

  • Use 2,5-dimethylphenyl isocyanate as the arylating agent.

Table 2: DMAP-Catalyzed Synthesis Parameters

ConditionValueYield (%)NotesSource
Catalyst Loading10 mol%79No base required
SolventCH₃CN72Microwave-assisted
Time30 min85Scalable

Cyclocarbonylation Using Carbonyldiimidazole (CDI)

CDI-mediated cyclization offers a peptide coupling-inspired route, ideal for sensitive substrates.

Procedure Highlights

  • Intermediate Formation : Couple 2-aminobenzoic acid with 2,5-dimethylbenzylamine using HATU/DIEA.

  • Cyclization : Treat with CDI in dichloromethane under reflux to form the quinazoline core.

  • Yield : 73–85% with >98% purity after recrystallization.

Critical Step :

  • Temperature Control : Reflux at 40°C prevents imidazole byproduct formation.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 3-(2,5-Dimethylphenyl)-1H-quinazoline-2,4-dione

MethodProsConsIdeal Use Case
Urea CyclizationHigh yield, scalableRequires strong acidIndustrial production
DMAP CatalysisRapid, metal-freeMicrowave dependencyLab-scale synthesis
CDI CyclizationMild conditions, high purityCostly reagentsPharmaceutical R&D

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) feature a triazole ring and halogenated aryl groups (2,4-dichlorophenyl), absent in the target compound .

Functional Implications :

  • The triazole moiety in quinconazole derivatives is critical for fungicidal activity, likely inhibiting cytochrome P450 enzymes. The absence of this group in the target compound suggests divergent bioactivity .

Imidazolidine-2,4-dione Derivatives with CNS Activity

Key Structural Differences :

  • Compounds such as C8 (3-(2-(2,6-dimethylphenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione) and C9 (3-(2-(3-bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione) share a dione core but replace the quinazoline ring with an imidazolidine system .
  • Substituents like bromophenyl or nitrophenyl groups in these analogs introduce strong electron-withdrawing effects, contrasting with the electron-donating dimethyl group in the target compound.

Physical and Functional Comparisons :

Property Target Compound C8 (Imidazolidine-dione) C9 (Imidazolidine-dione)
Melting Point (°C) Not reported 241–243 250–252
Yield (%) Not reported 68 53
Core Structure Quinazoline-2,4-dione Imidazolidine-2,4-dione Imidazolidine-2,4-dione
Key Substituents 2,5-Dimethylphenyl 2,6-Dimethylphenoxyacetyl 3-Bromophenoxyacetyl
  • The acetyl-phenoxy substituents in C8–C10 may enhance CNS activity through hydrogen bonding, a feature absent in the target compound .

Pyrazole-Spirobenzofuranone Hybrids with Antitumor Activity

Key Structural Differences :

  • Compounds like 4-(5-(2,5-dimethylphenyl)-3-(3-oxo-3H-spiro[benzofuran-2,1'-inden]-5-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Figure 7.1 in ) incorporate pyrazole and spirobenzofuranone moieties, unlike the quinazoline-dione core .
  • Both the target compound and this pyrazole derivative feature a 2,5-dimethylphenyl group, but the latter’s sulfonamide and spiro systems are absent in the quinazoline-dione.

Functional Implications :

  • The spirobenzofuranone-pyrazole hybrid demonstrates enhanced antitumor activity compared to celecoxib, attributed to dual inhibition of COX-2 and tubulin polymerization.
  • The 2,5-dimethylphenyl group may contribute to hydrophobic interactions in both compounds, but the quinazoline-dione’s planar structure could limit its ability to disrupt protein-protein interactions compared to the pyrazole hybrid.

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can be represented as follows:

C14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves the cyclization of anthranilic acid derivatives with various reagents under controlled conditions to yield the desired quinazoline derivatives .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound has shown promising results against various bacterial strains:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : MIC values were reported at 65 mg/mL for E. coli and 80 mg/mL for S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
3-(2,5-Dimethylphenyl)-1H-QDStaphylococcus aureus1280
3-(2,5-Dimethylphenyl)-1H-QDEscherichia coli1565
Reference DrugAmpicillin--

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. The compound was evaluated against a panel of human tumor cell lines:

  • Growth Inhibition : The average logGI50 values for related quinazoline compounds ranged from -6.1 to -6.45, indicating significant inhibition of tumor cell proliferation.
  • Structure-Activity Relationships (SAR) : Substituents at specific positions on the quinazoline ring were found to enhance antitumor activity, particularly those incorporating halogenated phenyl groups .

Table 2: Antitumor Activity of Quinazoline Derivatives

CompoundCell LinelogGI50 Value
Quinazoline Derivative AA549 (Lung Cancer)-6.13
Quinazoline Derivative BMCF7 (Breast Cancer)-6.44
Reference CompoundDoxorubicin-7.0

Other Biological Activities

Beyond antimicrobial and antitumor effects, quinazoline derivatives have also demonstrated:

  • Antifungal Activity : Effective against Candida albicans, with inhibition zones comparable to standard antifungal treatments.
  • Anti-inflammatory Properties : Some studies suggest potential in reducing inflammation markers in vitro .

Case Studies

  • Antimicrobial Study : A recent study synthesized several quinazoline derivatives and evaluated their antimicrobial activity using agar diffusion methods. Compounds similar to 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione showed enhanced activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Evaluation : In vitro assays conducted on various human cancer cell lines indicated that modifications on the quinazoline core significantly influenced cytotoxicity levels, paving the way for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acids with urea derivatives under acidic conditions. Evidence from analogous quinazoline-dione syntheses suggests using glacial acetic acid as a solvent with catalytic HCl to facilitate ring closure . For purification, column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization is recommended to achieve >95% purity. Monitoring via TLC and GC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione?

  • Methodological Answer :

  • 1H/13C-NMR : Resolves aromatic proton environments and confirms substituent positions (e.g., 2,5-dimethylphenyl group) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry (EIMS) : Validates molecular weight (e.g., base peak matching theoretical m/z) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What are the solubility and formulation considerations for this compound in biological assays?

  • Methodological Answer : The compound is soluble in DMSO and ethanol (up to 100 mM), as shown in structurally related quinazoline derivatives . For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in buffer. Pre-filter (0.22 µm) to remove particulates before cell-based experiments.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of quinazoline-2,4-dione derivatives?

  • Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) . For example:

  • 2,5-Dimethylphenyl Group : Enhances lipophilicity and membrane permeability, as seen in GPR40 agonists where this group improved glucose-dependent insulin secretion .
  • NH Position : Modulating hydrogen-bonding capacity (e.g., replacing NH with alkyl groups) may alter target binding, as observed in CD40-TRAF6 inhibitors .
  • Experimental Design : Synthesize analogs via combinatorial chemistry, then evaluate bioactivity (e.g., IC50, EC50) and computational docking to correlate substituent effects with target affinity .

Q. What mechanisms underlie contradictory bioactivity data for quinazoline-2,4-diones in different studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis before assays .
  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times affect outcomes. Standardize protocols (e.g., use HEK293 cells for GPR40 studies ).
  • Off-Target Effects : Perform counter-screens against related targets (e.g., TRAF family proteins for CD40 inhibitors) to rule out nonspecific binding .

Q. How can computational modeling guide the design of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione analogs with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., GPR40 or CD40-TRAF6 interfaces) .
  • QSAR Models : Train models on datasets of analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical interactions (e.g., π-π stacking with Phe residues in GPR40) .

Q. What strategies mitigate thermal or pH-dependent degradation of quinazoline-2,4-diones in long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Structurally related compounds show sensitivity to basic conditions; store lyophilized powders at -20°C in amber vials .
  • Formulation Additives : Use antioxidants (e.g., 0.01% BHT) or cyclodextrin complexes to enhance aqueous stability .

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